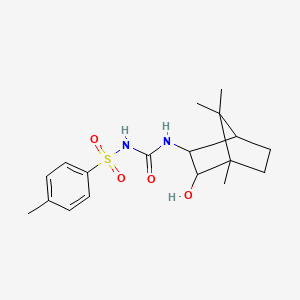
Benzeneacetamide, N-ethyl-4-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10787419, Serial # 66” is a ligand known for its high affinity to cannabinoid receptors, specifically the cannabinoid receptor 1 (CB1). This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10787419, Serial # 66” involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards. The process may also include purification steps such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
“US10787419, Serial # 66” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“US10787419, Serial # 66” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like chronic pain, anxiety, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptor 1 (CB1), a G-protein coupled receptor found in the central nervous system. Upon binding, it modulates the release of neurotransmitters like dopamine and serotonin, influencing various physiological processes such as pain perception, mood regulation, and appetite control.
Comparison with Similar Compounds
Similar Compounds
BDBM50176988: Another ligand with high affinity to CB1 receptors, known for its potent effects on neurotransmitter release.
BDBM50176980: Similar in structure and function, but with different substituents that affect its binding affinity and pharmacokinetics.
BDBM50176989: Shares a similar core structure but has variations in its functional groups, leading to different biological activities.
Uniqueness
“US10787419, Serial # 66” stands out due to its specific binding affinity and selectivity for CB1 receptors, making it a valuable tool in neuropharmacological research. Its unique structure allows for targeted interactions with the receptor, providing insights into the development of new therapeutic agents.
References
- BindingDB BDBM463793 US10787419, Serial # 10E1
- Journal of Nuclear Research and Applications
- Bupropion: Uses, Interactions, Mechanism of Action - DrugBank Online
- Tenecteplase (TNK-tPA) • LITFL • CCC
- Enzymatic Profiling of Actinomycetes Isolated From Soil Samples of Chitwan
- Exploring Indolyl Triazoles: Synthesis, Computational Profiling and Antimicrobial Assessment
Properties
Molecular Formula |
C32H29Cl2N5O2S |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N'-(2-phenylpropan-2-yl)ethanimidamide |
InChI |
InChI=1S/C32H29Cl2N5O2S/c1-32(2,24-11-7-4-8-12-24)36-30(35)31(38-42(40,41)27-19-17-26(34)18-20-27)39-21-28(22-9-5-3-6-10-22)29(37-39)23-13-15-25(33)16-14-23/h3-20,28H,21H2,1-2H3,(H2,35,36) |
InChI Key |
MRRJVQPRJUOEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N=C(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CC(C(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


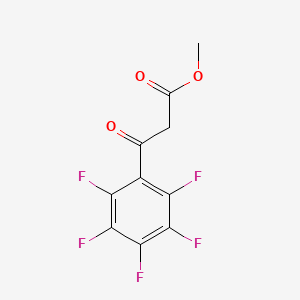
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13390813.png)
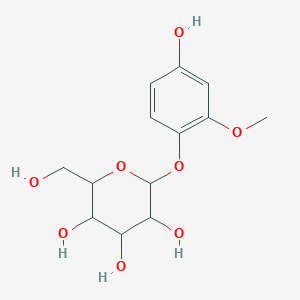
![N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B13390833.png)
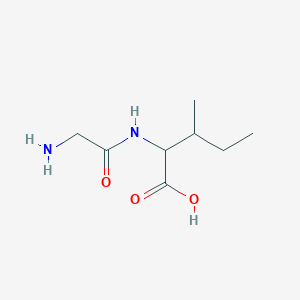
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13390843.png)
![(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol](/img/structure/B13390844.png)
![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)
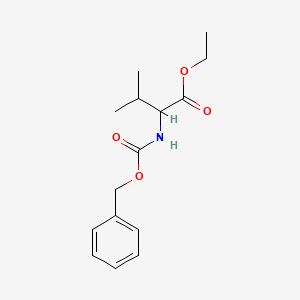
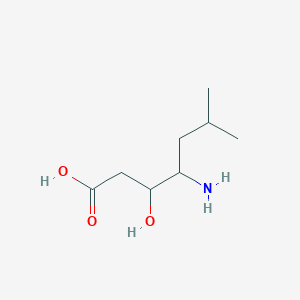
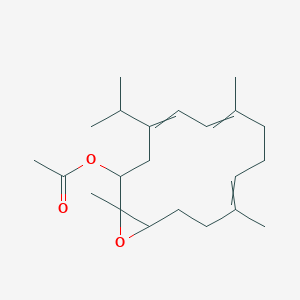
![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
